molecular formula C8H6ClIO B2649642 2'-Chloro-5'-iodoacetophenone CAS No. 100479-73-0

2'-Chloro-5'-iodoacetophenone

Cat. No.: B2649642
CAS No.: 100479-73-0
M. Wt: 280.49
InChI Key: QSXGGXJWYFLCEQ-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Ketones in Synthetic Chemistry

Halogenated aromatic ketones, particularly α-haloketones, are highly valuable building blocks in organic synthesis. mdpi.comresearchgate.net Their utility stems from the presence of two reactive electrophilic centers: the carbonyl carbon and the α-carbon bonded to the halogen. mdpi.comresearchgate.net This dual reactivity allows for the construction of complex molecular architectures, especially heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms. mdpi.comresearchgate.netresearchgate.net Many of these synthesized heterocycles exhibit notable biological activity and are precursors to important pharmacological compounds. mdpi.comresearchgate.netresearchgate.net

The iodine atom in iodo-substituted acetophenones is particularly useful for facilitating cross-coupling reactions, such as the Sonogashira and Suzuki reactions, which are powerful methods for forming carbon-carbon bonds and constructing intricate aromatic systems. Furthermore, these compounds serve as key intermediates in the synthesis of various organometallic species and are considered essential starting materials for creating more complex molecules in drug discovery and materials science. mdpi.comsmolecule.comcymitquimica.com Their role as intermediates extends to the development of active pharmaceutical ingredients (APIs), including anticancer agents. chemicalbook.com For instance, derivatives of halogenated acetophenones have been used in the synthesis of kinase inhibitors for cancer therapy. chemicalbook.com

Contextual Overview of Halogenation Strategies in Acetophenone (B1666503) Derivatives

The synthesis of halogenated acetophenones can be achieved through various methods, primarily involving the direct halogenation of the aromatic ring or the α-carbon of the acetyl group.

Aromatic Ring Halogenation: Electrophilic aromatic substitution is a common method for introducing halogens onto the benzene (B151609) ring of acetophenone.

Chlorination: This is typically achieved using chlorine gas (Cl₂) with a Lewis acid catalyst like ferric chloride (FeCl₃). The acetyl group is a meta-director, but steric hindrance can also influence the position of substitution.

Iodination: Direct iodination of aromatic rings often requires an oxidizing agent to generate a more electrophilic iodine species. A combination of iodine (I₂) and an acid catalyst is a common approach. mdpi.com Another method is the Sandmeyer reaction, which involves the diazotization of an amino group on the acetophenone ring, followed by treatment with potassium iodide. chemicalbook.comgoogle.com

α-Halogenation (Side-Chain Halogenation): The α-carbon (the methyl group adjacent to the carbonyl) is also susceptible to halogenation.

This reaction typically proceeds via an enol or enolate intermediate under acidic or basic conditions. mdpi.com

A variety of halogenating agents can be used, including elemental bromine (Br₂), N-bromosuccinimide (NBS), and copper(II) halides. mdpi.comresearchgate.net For instance, selective monobromination of the acetyl side-chain can be achieved using bromine in methanol. zenodo.org

Solvent-free methods, where reagents are ground together, have also been developed for α-bromination, α-chlorination, and α-iodination. mdpi.com

The synthesis of a di-substituted compound like 2'-Chloro-5'-iodoacetophenone would typically involve a multi-step process to ensure the correct placement of both the chlorine and iodine atoms on the aromatic ring. smolecule.comgoogle.com

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 100479-73-0
Molecular Formula C₈H₆ClIO
Molecular Weight 280.49 g/mol
IUPAC Name 1-(2-chloro-5-iodophenyl)ethan-1-one
Physical Form Solid-Low Melt
Country of Origin GB

Table compiled from data available in Sigma-Aldrich. sigmaaldrich.com

Related Halogenated Acetophenone Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Substituents
5'-Fluoro-2'-iodoacetophenone914225-70-0C₈H₆FIO264.045'-F, 2'-I
2-Chloro-2',5'-difluoroacetophenone60468-36-2C₈H₅ClF₂O190.572'-Cl, 2',5'-F
3'-Chloro-4'-iodo-2,2,2-trifluoroacetophenoneNot specifiedC₈H₃ClF₃IO334.463'-Cl, 4'-I, 2,2,2-trifluoro
2'-(2-Chlorophenyl)-4'-iodoacetophenone187617-06-7C₁₄H₁₀ClIO372.592'-(2-Chlorophenyl), 4'-I

Table compiled from data available in various sources. smolecule.combldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloro-5-iodophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXGGXJWYFLCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100479-73-0
Record name 2'-Chloro-5'-iodoacetophenone
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Synthetic Methodologies and Route Design for 2 Chloro 5 Iodoacetophenone

Direct Halogenation Approaches

Direct halogenation of an acetophenone (B1666503) precursor to achieve the desired 2'-chloro-5'-iodo substitution pattern is complicated by the directing effects of the substituents on the aromatic ring. The acetyl group is a deactivating, meta-directing group, while halogen substituents are deactivating yet ortho, para-directing.

Regioselective Chlorination Strategies

The introduction of a chlorine atom at the 2'-position of an iodo-substituted acetophenone precursor would be a potential route. However, the directing effects of the existing iodo and acetyl groups would likely lead to a mixture of products. For instance, starting with 3'-iodoacetophenone, the iodine atom would direct an incoming electrophile (chlorine) to the ortho and para positions (2' and 6', and 4' respectively), while the meta-directing acetyl group would favor substitution at the 2', 4', and 6' positions. This overlap in directing effects would likely result in a mixture of isomers, making the isolation of the desired 2'-chloro-5'-iodoacetophenone challenging.

Similarly, starting with 4'-iodoacetophenone, the ortho, para-directing iodo group would direct chlorination to the 3' and 5' positions, while the meta-directing acetyl group would also direct to the 3' and 5' positions. This would not yield the desired 2'-chloro isomer.

Regioselective Iodination Strategies

The direct iodination of 2'-chloroacetophenone (B1665101) is another conceivable approach. The ortho, para-directing chloro group would direct the incoming iodine to the 4' and 6' positions, while the meta-directing acetyl group would direct to the 3' and 5' positions. The desired 5'-iodo substitution is directed by the acetyl group. However, the presence of the ortho, para-directing chloro group would likely lead to the formation of a significant amount of the 4'-iodo and 6'-iodo isomers, complicating the purification of the target compound.

Studies on the regioselective iodination of chlorinated aromatic compounds have shown that the choice of iodinating agent and reaction conditions can influence the product distribution. For instance, reagents like N-iodosuccinimide (NIS) in the presence of an acid catalyst have been used for the iodination of electron-rich aromatic compounds. nih.gov However, achieving high regioselectivity in a system with competing directing groups remains a significant synthetic hurdle.

Sequential Halogenation Protocols and Optimization

A sequential halogenation strategy, starting from acetophenone, would involve an initial chlorination followed by iodination, or vice versa.

Chlorination followed by Iodination: Friedel-Crafts acylation of chlorobenzene (B131634) can yield a mixture of 2'- and 4'-chloroacetophenone. Separation of the 2'-chloroacetophenone followed by iodination would face the regioselectivity challenges described in section 2.1.2.

Iodination followed by Chlorination: Iodination of acetophenone would likely yield a mixture of iodo-substituted isomers. Subsequent chlorination of the desired iodo-acetophenone isomer would then encounter the regioselectivity issues discussed in section 2.1.1.

Optimizing such a sequential protocol would require extensive experimentation with various halogenating agents, catalysts, and reaction conditions to favor the formation of the desired this compound isomer.

Halogen Exchange Reactions

Halogen exchange reactions, particularly the Finkelstein reaction, offer an alternative pathway to introduce the iodo group.

Chloride to Iodide Exchange (e.g., Finkelstein-type reactions)

The classic Finkelstein reaction involves the treatment of an alkyl chloride or bromide with an alkali metal iodide, typically in acetone, to form an alkyl iodide. This reaction is driven by the precipitation of the less soluble alkali metal chloride or bromide. However, the application of the Finkelstein reaction to aryl halides is generally more challenging and often requires a catalyst, such as copper(I) salts. organicreactions.org

A potential precursor for a Finkelstein-type reaction would be 2',5'-dichloroacetophenone. The challenge in this approach lies in the selective replacement of the chlorine atom at the 5'-position while leaving the 2'-chloro group intact. The electronic environment of the two chlorine atoms is different, which could potentially allow for selective exchange under carefully controlled conditions. However, achieving high selectivity in such a reaction can be difficult and may result in a mixture of products.

Precursor Transformation Routes via Halogen Exchange

A more reliable approach involves the synthesis of a suitable precursor that can be transformed into the target molecule. A highly plausible route involves the synthesis of 2-chloro-5-iodoaniline (B579048), followed by a Sandmeyer-type reaction to introduce the acetyl group.

Synthesis of 2-chloro-5-iodoaniline: This precursor can be synthesized from 4-chloro-2-nitroaniline (B28928). The synthesis involves a two-step process:

Diazotization of 4-chloro-2-nitroaniline followed by iodination using potassium iodide to yield 1-chloro-4-iodo-2-nitrobenzene (B1590745).

Reduction of the nitro group of 1-chloro-4-iodo-2-nitrobenzene using a reducing agent like iron in acetic acid to give 2-chloro-5-iodoaniline. chemicalbook.com

Conversion of 2-chloro-5-iodoaniline to this compound: The transformation of the aniline (B41778) to the acetophenone can be achieved through a diazotization reaction followed by a Meerwein arylation.

Diazotization: 2-chloro-5-iodoaniline is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form the corresponding diazonium salt.

Meerwein Arylation: The resulting diazonium salt is then reacted with an enol equivalent, such as isopropenyl acetate, in a transition-metal-free Meerwein arylation. This reaction introduces the acetyl group at the position of the diazonium salt, yielding this compound. acs.orgacs.orgamazonaws.com

This multi-step approach, while longer, offers a more controlled and regioselective route to the desired product, avoiding the challenges of isomeric mixtures associated with direct halogenation.

Multi-step Synthetic Routes from Substituted Precursors

The construction of this compound is typically achieved through multi-step sequences that allow for precise control over the placement of the halogen atoms. A key strategy involves the use of an amino group as a directing group and a precursor to the iodo substituent via a diazotization reaction.

Utilizing Diazotization and Subsequent Iodination

A robust and widely used method for introducing an iodine atom onto an aromatic ring, especially when direct iodination is challenging, is the Sandmeyer reaction. organic-chemistry.orgnih.gov This process begins with the diazotization of a primary aromatic amine. In a plausible synthetic route to this compound, the starting material would be 2-chloro-5-aminoacetophenone.

The diazotization process involves treating the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.orgmasterorganicchemistry.com This reaction converts the amino group (-NH₂) into a diazonium salt (-N₂⁺), which is a highly effective leaving group (N₂ gas). organic-chemistry.org

Following the formation of the diazonium salt, the subsequent iodination is achieved by introducing an iodide source, such as potassium iodide (KI). organic-chemistry.org Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination step proceeds without the need for a catalyst. organic-chemistry.org The diazonium group is replaced by an iodine atom, yielding the target this compound. This method is particularly valuable as it provides a regioselective route to substitution patterns that may not be accessible through direct electrophilic substitution. organic-chemistry.orgnih.gov

Introduction of Halogens (Chloro and Iodo) on Aromatic Ring Systems

The design of a synthetic route for a di-halogenated compound like this compound requires careful consideration of the order of halogen introduction and the directing effects of the substituents.

Chlorination: The chloro group is typically introduced onto the aromatic ring via electrophilic aromatic substitution. Starting from acetophenone, a Friedel-Crafts acylation of chlorobenzene could be one route, but this often leads to a mixture of ortho and para isomers. A more direct approach is the chlorination of acetophenone. However, the acetyl group is a meta-director. To achieve the 2'-chloro substitution, specialized conditions or starting materials are necessary. A more common strategy is to start with an aniline derivative where the amino group dictates the substitution pattern before it is later removed or converted. For instance, starting with 2-chloroaniline, acylation would be followed by iodination.

Iodination: As detailed previously, the most effective method for the regioselective introduction of the iodo group in this context is through the diazotization of a corresponding amino-substituted precursor (the Sandmeyer reaction). nih.gov Direct iodination of 2'-chloroacetophenone is challenging. The acetyl group is deactivating, making the ring less susceptible to electrophilic substitution. While various reagents exist for the iodination of aromatic compounds, the presence of both a deactivating acetyl group and an ortho-para directing chloro group complicates regioselectivity. nih.gov Therefore, the diazotization-iodination sequence starting from 2-chloro-5-aminoacetophenone is the more strategically sound and commonly employed pathway. nih.gov

Modern Synthetic Approaches

Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental footprint of chemical processes. These modern approaches are applicable to the synthesis of halogenated acetophenones, aiming to reduce reaction times, increase yields, and simplify purification.

Microwave-Assisted Synthesis in Halogenated Acetophenone Chemistry

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. anton-paar.com By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly to temperatures far above the solvent's boiling point in sealed vessels. anton-paar.com This technique dramatically reduces reaction times, often from hours or days to mere minutes, while frequently improving product yields and purity. anton-paar.comrasayanjournal.co.in

In the context of halogenated acetophenone chemistry, microwave irradiation can be applied to various reaction steps. For instance, condensation reactions involving acetophenones to form chalcones have been shown to complete in 3-5 minutes under microwave conditions, compared to much longer periods with conventional heating. rasayanjournal.co.in Similarly, the synthesis of other acetophenone derivatives has been accelerated significantly. nih.govresearchgate.net This technology could potentially be applied to the key steps in the synthesis of this compound, such as the Sandmeyer reaction, to enhance reaction rates and efficiency.

Table 1: Comparison of Conventional vs. Microwave-Assisted Reactions for Acetophenone Derivatives
Reaction TypeConventional Method TimeMicrowave-Assisted TimeReference
Chalcone (B49325) Synthesis>74 hours30 minutes nih.gov
Chalcone Synthesis (Solvent-Free)Not specified3-5 minutes rasayanjournal.co.in
Thiosemicarbazone SynthesisNot specified5-7 minutes researchgate.net

Catalyst and Reagent Screening for Enhanced Efficiency

Optimizing the synthesis of this compound involves the careful selection of catalysts and reagents to maximize yield and minimize side reactions.

For the crucial diazotization-iodination step, research has focused on developing milder and more environmentally friendly alternatives to traditional strong mineral acids. These modern reagents can improve the stability of the diazonium intermediate and simplify handling. For example, using a sulfonic acid-based cation-exchange resin as a proton source allows the reaction to be conducted in water, offering a greener alternative to organic solvents. organic-chemistry.orgresearchgate.net Another approach involves using p-toluenesulfonic acid (p-TsOH) in acetonitrile (B52724) for a one-pot diazotization-iodination process. organic-chemistry.org These methods often provide good to excellent yields under milder conditions. researchgate.net

Table 2: Modern Reagents for Diazotization-Iodination
Reagent/Catalyst SystemSolventKey AdvantageReference
NaNO₂, p-TsOH, KIAcetonitrileConvenient one-pot procedure organic-chemistry.org
NaNO₂, Sulfonic Acid Resin, KIWaterGreen, heterogeneous proton source organic-chemistry.org
NaNO₂, Cellulose Sulfuric Acid, KISolvent-freeBiodegradable, recyclable proton source researchgate.net

Solvent System Optimization in Synthetic Pathways

For diazotization reactions, traditional methods use aqueous mineral acids. However, modern protocols have explored a range of solvents to improve efficiency and safety. Acetonitrile has been used in conjunction with p-TsOH to facilitate a one-pot diazotization-iodination. organic-chemistry.org To create a more sustainable process, water has been used as a solvent with cation-exchange resins, avoiding the need for toxic organic solvents. researchgate.net Some of the most advanced methods are performed under solvent-free or aqueous paste conditions, further reducing the environmental footprint. researchgate.net The development of solvent media, such as mixtures of polyethylene (B3416737) glycol and water, has also been shown to accelerate diazotization and improve the stability and yield of the diazonium salt. google.com

Table 3: Solvents Used in Key Synthetic Steps for Halogenated Aromatics
Reaction StepSolvent SystemPurpose/AdvantageReference
Diazotization-IodinationWaterEnvironmentally benign ("green") solvent researchgate.net
Diazotization-IodinationAcetonitrileEffective for one-pot procedures organic-chemistry.org
Diazotization-IodinationPolyethylene glycol / WaterPhase transfer catalysis, enhanced stability google.com
Sandmeyer ChlorinationAcetonitrileEffective for copper-catalyzed reactions nih.gov

Reactivity and Transformational Chemistry of 2 Chloro 5 Iodoacetophenone

Reactivity of Carbon-Halogen Bonds (C-Cl and C-I)

The reactivity of the halogen substituents on the aromatic ring of 2'-Chloro-5'-iodoacetophenone is not uniform. The inherent differences in the properties of chlorine and iodine atoms lead to distinct chemical behaviors, which can be exploited for selective chemical transformations.

Differential Reactivity Profiles of Chloro and Iodo Substituents

The primary factor governing the differential reactivity between the chloro and iodo substituents is the strength of the respective carbon-halogen bonds. The Carbon-Iodine bond is significantly weaker and more polarizable than the Carbon-Chlorine bond. This disparity is a direct consequence of the larger atomic radius of iodine and the poorer orbital overlap between its 5p orbital and the sp2 hybrid orbital of the aromatic carbon.

This difference in bond strength makes the iodo group a much better leaving group in various chemical reactions compared to the chloro group. Consequently, reactions that involve the cleavage of the carbon-halogen bond, such as nucleophilic substitutions and transition metal-catalyzed couplings, will preferentially occur at the C-I bond.

BondAverage Bond Dissociation Energy (kJ/mol)Reactivity Trend
Aryl C-I~272Higher Reactivity (Weaker Bond)
Aryl C-Cl~406Lower Reactivity (Stronger Bond)

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In this compound, the acetophenone (B1666503) group acts as a moderate electron-withdrawing group, activating the ring towards nucleophilic attack.

The SNAr mechanism typically proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comnih.gov The reaction is highly dependent on the nature of the leaving group. Given that iodide is a superior leaving group to chloride, nucleophilic attack will selectively occur at the carbon atom bearing the iodo substituent. Strong nucleophiles can displace the iodide while leaving the chloride untouched, provided the reaction conditions are carefully controlled. The rate of substitution is significantly enhanced when electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge in the Meisenheimer intermediate. libretexts.org

Radical Reactions Involving Halogenated Aromatic Systems

Halogenated aromatic systems can participate in radical reactions, typically initiated by photolysis, high temperatures, or radical initiators. researchgate.netchadsprep.com The initial step in these reactions is often the homolytic cleavage of the carbon-halogen bond to generate an aryl radical. Due to the significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond, radical reactions involving this compound will selectively proceed via the cleavage of the C-I bond. The resulting 2-chloro-5-acetylphenyl radical can then participate in various radical processes, such as hydrogen atom abstraction or addition to multiple bonds. libretexts.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and dihalogenated substrates like this compound are ideal for demonstrating the selectivity of these powerful methods. nih.gov The differential reactivity of the C-I and C-Cl bonds is the cornerstone of their utility in sequential cross-coupling strategies.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. researchgate.net The catalytic cycle for most of these reactions (including Suzuki, Heck, and Buchwald-Hartwig) begins with the oxidative addition of a palladium(0) complex to the carbon-halogen bond. rsc.org This step is the rate-determining step and is significantly faster for aryl iodides than for aryl chlorides. libretexts.org This rate difference allows for highly chemoselective reactions on this compound, where the C-I bond reacts exclusively, leaving the C-Cl bond available for subsequent transformations.

Suzuki Coupling : This reaction couples an organoboron species with an organohalide. wikipedia.orgorganic-chemistry.org this compound can be selectively coupled with a variety of boronic acids or esters at the 5'-position under standard Suzuki conditions, yielding a 2'-chloro-5'-arylacetophenone derivative. libretexts.orgharvard.edu

Heck Reaction : The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.orgorganic-chemistry.org The 5'-iodo position of the molecule can undergo Heck coupling with various alkenes, with the reaction proceeding selectively at the more reactive C-I bond. libretexts.orgnih.gov

Buchwald-Hartwig Amination : This reaction is used to form carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org The reaction on this compound allows for the selective introduction of a primary or secondary amine at the 5'-position, a transformation that is crucial in the synthesis of many pharmaceuticals. libretexts.orgacsgcipr.orgjk-sci.com

ReactionCoupling PartnerBond FormedTypical Conditions
SuzukiOrganoboron Reagent (e.g., R-B(OH)₂)C-CPd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O)
HeckAlkene (e.g., R-CH=CH₂)C-CPd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N), Solvent (e.g., DMF)
Buchwald-HartwigAmine (e.g., R₂NH)C-NPd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu), Solvent (e.g., Toluene)

Copper-Mediated Coupling Processes

Copper-mediated coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for forming C-C, C-N, C-O, and C-S bonds. organic-chemistry.org While often requiring harsher conditions (higher temperatures) than their palladium-catalyzed counterparts, they exhibit a similar reactivity trend with respect to the halogen leaving group. Aryl iodides are significantly more reactive than aryl chlorides in copper-catalyzed couplings. nih.gov

Therefore, in reactions with this compound, copper-mediated processes can be employed to selectively functionalize the 5'-position. For example, an Ullmann-type reaction with an alcohol or a thiol in the presence of a copper catalyst and a base would lead to the selective formation of an ether or thioether at the position of the iodine atom, leaving the chlorine atom intact. nih.govorganic-chemistry.org

Cobalt-Catalyzed Carbocyclization Reactions

While cobalt-catalyzed reactions are significant in organic synthesis, specific examples detailing the carbocyclization of this compound are not extensively documented in the reviewed literature. However, related cobalt-catalyzed carbocyclization reactions have been reported for compounds with similar structural motifs, such as o-iodophenylketones with alkynes. These reactions typically proceed through a series of oxidative addition, insertion, and reductive elimination steps to form new carbocyclic frameworks. The presence of both chloro and iodo substituents on the this compound ring could offer interesting possibilities for regioselective cyclization under such catalytic conditions, though further research is needed to explore these potential pathways.

Reactions Involving the Acetophenone Carbonyl Moiety

The carbonyl group of this compound is a key site for a variety of chemical transformations, including condensations and cyclizations that lead to the formation of diverse molecular architectures.

One of the most fundamental reactions involving this compound is its condensation with aromatic aldehydes to form chalcones, or 1,3-diaryl-2-propen-1-ones. This transformation is typically achieved through the Claisen-Schmidt condensation, which involves a base-catalyzed reaction between a ketone and an aldehyde. ijarsct.co.injournalcra.comjocpr.com

In this reaction, a base, such as sodium hydroxide (B78521) or potassium hydroxide, deprotonates the α-carbon of the acetyl group in this compound, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, known as a chalcone (B49325). nih.gov The presence of the electron-withdrawing chloro and iodo groups on the acetophenone ring can influence the reactivity of the α-protons and the stability of the resulting enolate.

The general scheme for this reaction is as follows:

This compound + Substituted Benzaldehyde (B42025) --(Base)--> Chalcone Derivative

This reaction is highly versatile, allowing for the synthesis of a wide library of chalcone derivatives by varying the substituted benzaldehyde used in the condensation. mdpi.com

Table 1: Synthesis of Chalcone Derivatives from this compound

Reactant 1Reactant 2 (Ar-CHO)Base/SolventProduct (Chalcone)
This compoundBenzaldehydeNaOH/EtOH1-(2-chloro-5-iodophenyl)-3-phenylprop-2-en-1-one
This compound4-MethoxybenzaldehydeKOH/MeOH1-(2-chloro-5-iodophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
This compound4-NitrobenzaldehydeNaOH/EtOH1-(2-chloro-5-iodophenyl)-3-(4-nitrophenyl)prop-2-en-1-one

The chalcones derived from this compound are valuable precursors for the synthesis of a variety of heterocyclic compounds. journalcra.com The α,β-unsaturated ketone moiety in chalcones acts as a Michael acceptor and is susceptible to reactions with various binucleophiles, leading to the formation of five, six, and seven-membered heterocyclic rings. journalcra.comnih.gov

A prominent example is the synthesis of pyrazoline derivatives. thepharmajournal.com The reaction of a chalcone with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol (B145695) or acetic acid, leads to a cyclization reaction to form 2-pyrazolines. thepharmajournal.comrdd.edu.iqdergipark.org.tr The reaction proceeds through the initial nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular Michael addition and subsequent dehydration.

Furthermore, reaction of these chalcones with other reagents such as hydroxylamine (B1172632) can yield isoxazoles, while reaction with urea (B33335) or thiourea (B124793) can lead to the formation of pyrimidine (B1678525) derivatives. These cyclization reactions are crucial in medicinal chemistry as they provide access to a wide range of biologically active heterocyclic scaffolds.

Table 2: Heterocyclic Systems from Chalcones of this compound

Chalcone DerivativeReagentResulting Heterocycle
1-(2-chloro-5-iodophenyl)-3-arylprop-2-en-1-oneHydrazine Hydrate (N₂H₄·H₂O)Pyrazoline
1-(2-chloro-5-iodophenyl)-3-arylprop-2-en-1-oneHydroxylamine (NH₂OH)Isoxazole (B147169)
1-(2-chloro-5-iodophenyl)-3-arylprop-2-en-1-oneUrea (H₂NCONH₂)Pyrimidinone
1-(2-chloro-5-iodophenyl)-3-arylprop-2-en-1-oneThiourea (H₂NCSNH₂)Pyrimidinethione

Other Significant Chemical Transformations

Beyond reactions at the carbonyl group, this compound can undergo other important chemical transformations at the acetyl group and on the aromatic ring.

The acetyl group of this compound offers several avenues for derivatization. The α-methyl protons are acidic and can be removed by a strong base to generate an enolate, which can then react with various electrophiles. For example, α-halogenation can be achieved using reagents like N-bromosuccinimide or sulfuryl chloride.

Another common derivatization is the formation of hydrazones, semicarbazones, and other imine derivatives through condensation with hydrazine or its derivatives. orgsyn.orgorganic-chemistry.org For instance, the reaction with hydrazine forms the corresponding hydrazone, which can be a stable compound itself or an intermediate for further reactions, such as the Wolff-Kishner reduction. ucla.edulibretexts.orglibretexts.org This reduction converts the carbonyl group into a methylene (B1212753) group, providing a route to ethylbenzene (B125841) derivatives. ucla.edulibretexts.orglibretexts.org

The acetyl group can also participate in olefination reactions, such as the Horner-Wadsworth-Emmons reaction. wikipedia.orgnrochemistry.comyoutube.comalfa-chemistry.comorganic-chemistry.org This reaction involves a phosphonate (B1237965) carbanion reacting with the ketone to produce an alkene, typically with high E-selectivity. wikipedia.orgorganic-chemistry.org

The halogen substituents on the aromatic ring of this compound are key to its utility in cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. researchgate.netnih.govnih.govrsc.org This difference in reactivity allows for selective functionalization at the 5'-position.

For example, a Suzuki coupling reaction with an arylboronic acid in the presence of a palladium catalyst and a base can be used to form a new carbon-carbon bond at the position of the iodine atom, leading to the synthesis of biaryl derivatives. Similarly, Sonogashira coupling with a terminal alkyne can introduce an alkynyl group at this position. nih.gov This selective reactivity makes this compound a valuable building block for constructing complex molecular frameworks. rsc.org

The chloro group is generally less reactive in these cross-coupling reactions but can be substituted under more forcing conditions or with specific catalyst systems. Nucleophilic aromatic substitution of the chloro group is also possible, though it typically requires harsh reaction conditions or activation by strongly electron-withdrawing groups.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

1H NMR Spectral Analysis and Proton Chemical Shift Assignments

A ¹H NMR spectrum for 2'-Chloro-5'-iodoacetophenone would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would likely display a complex splitting pattern due to the coupling between the three protons on the substituted phenyl ring. The methyl protons of the acetophenone (B1666503) group would appear as a singlet, typically in the upfield region of the spectrum. The chemical shifts (δ) are influenced by the electronic effects of the chloro and iodo substituents.

Hypothetical ¹H NMR Data Table for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
CH₃ ~2.6 s (singlet)
Aromatic H 7.0 - 8.0 m (multiplet)
Aromatic H 7.0 - 8.0 m (multiplet)

Note: This table is a hypothetical representation and is not based on experimental data.

13C NMR Spectral Analysis and DEPT Techniques

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for the carbonyl carbon, the methyl carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons are particularly sensitive to the positions of the chloro and iodo substituents. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the carbon signals.

Hypothetical ¹³C NMR Data Table for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O ~195-200
C-Cl ~130-135
C-I ~90-95
Aromatic C ~125-140
Aromatic CH ~125-140
Aromatic CH ~125-140
Aromatic CH ~125-140

Note: This table is a hypothetical representation and is not based on experimental data.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to establish the connectivity of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying the connectivity across quaternary carbons (like the carbonyl and the substituted aromatic carbons).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound with high precision. This accurate mass measurement allows for the determination of the elemental formula, confirming the presence of chlorine and iodine through their characteristic isotopic patterns. The theoretical exact mass of C₈H₆ClIO is approximately 280.49 g/mol .

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Reaction Monitoring and Mechanistic Studies

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. In the context of this compound, LC-MS/MS could be employed to monitor the progress of a chemical reaction where this compound is either a reactant or a product. By analyzing the components of a reaction mixture over time, one can gain insights into the reaction kinetics and mechanism. Tandem mass spectrometry (MS/MS) would be used to fragment the ions of interest, providing structural information about intermediates and byproducts.

Desorption Electrospray Ionization Mass Spectrometry (DART-MS)

Desorption Electrospray Ionization (DESI) and the related Direct Analysis in Real Time (DART) are ambient ionization techniques that permit the rapid analysis of samples in their native environment with minimal to no sample preparation. wikipedia.orgnih.gov These methods are highly effective for the analysis of solid or liquid small organic molecules, such as this compound, directly from surfaces. nih.govbruker.com

In a typical DART-MS setup, a heated stream of inert gas, like helium or nitrogen, containing long-lived, electronically excited atoms or molecules (metastables) is directed at the sample surface. nih.govjeol.com The metastable species initiate a cascade of gas-phase reactions, ultimately leading to the ionization of atmospheric water, which in turn ionizes the analyte molecules through proton transfer. nih.gov This "soft" ionization process typically results in the formation of protonated molecules [M+H]⁺, causing minimal fragmentation and providing a clear determination of the molecular weight.

For this compound (C₈H₆ClIO), DART-MS coupled with a high-resolution mass spectrometer like a time-of-flight (TOF) or Orbitrap analyzer would provide highly accurate mass measurements. This allows for the unambiguous determination of its elemental composition. The technique's high throughput makes it suitable for rapid screening and quality control applications. nih.govsemanticscholar.org Predicted mass-to-charge ratios (m/z) for various adducts of the compound can be calculated to aid in spectral interpretation. uni.lu

AdductPredicted m/z
[M+H]⁺280.92248
[M+Na]⁺302.90442
[M+NH₄]⁺297.94902
[M+K]⁺318.87836
[M-H]⁻278.90792

Data predicted for this compound, C₈H₆ClIO. uni.lu

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound by probing its molecular vibrations. americanpharmaceuticalreview.commdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. americanpharmaceuticalreview.com The resulting spectrum is a unique molecular fingerprint, with specific absorption bands corresponding to different functional groups. For this compound, the FTIR spectrum is expected to exhibit several characteristic peaks that confirm its structure.

The most prominent band would be the strong absorption from the carbonyl (C=O) stretching vibration of the ketone group, typically appearing in the 1680-1700 cm⁻¹ region. Aromatic C=C ring stretching vibrations are expected to produce several bands in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring would appear above 3000 cm⁻¹, while the methyl group's (–CH₃) symmetric and asymmetric C-H stretching would be observed in the 2850-3000 cm⁻¹ region. The vibrations corresponding to the carbon-halogen bonds are found in the fingerprint region of the spectrum; the C-Cl stretching vibration is typically observed around 700-800 cm⁻¹, while the C-I stretch appears at lower wavenumbers, generally between 500-600 cm⁻¹.

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H (methyl)2850 - 3000Stretching
Carbonyl (C=O)1680 - 1700Stretching
Aromatic C=C1450 - 1600Ring Stretching
C-Cl700 - 800Stretching
C-I500 - 600Stretching

Table of expected FTIR absorption bands for this compound.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic laser light. americanpharmaceuticalreview.comnih.gov While FTIR is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in its polarizability. americanpharmaceuticalreview.com Therefore, functional groups that are weak in FTIR may produce strong signals in Raman, and vice versa.

For this compound, the aromatic ring vibrations are expected to be particularly strong in the Raman spectrum due to the high polarizability of the π-electron system. Symmetrical vibrations and bonds involving heavier atoms, such as the C-Cl and C-I bonds, also tend to be strong Raman scatterers. The carbonyl C=O stretch will be visible, but often less intense than in the FTIR spectrum. The fingerprint region (below 1500 cm⁻¹) provides a complex but unique pattern that can be used for definitive identification when compared against a reference spectrum. spectroscopyonline.com

Functional GroupExpected Raman Shift (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium-Strong
Carbonyl (C=O) Stretch1680 - 1700Medium
Aromatic Ring Breathing~1000Strong
Aromatic C=C Stretch1550 - 1610Strong
C-Cl Stretch700 - 800Strong
C-I Stretch500 - 600Strong

Table of expected FT-Raman shifts for this compound.

X-ray Diffraction (XRD) and Crystallography

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.comnih.gov The method involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and measuring the pattern of diffracted X-rays. nih.govescholarship.org The positions and intensities of the diffraction spots are directly related to the arrangement of atoms in the crystal's unit cell.

For this compound, successful application of SCXRD would first require the growth of suitable single crystals, for example, by slow evaporation from a solvent. researchgate.net The analysis of the diffraction pattern would yield fundamental crystallographic data, including the unit cell dimensions (a, b, c, α, β, γ), crystal system, and space group. Subsequent structure solution and refinement would provide the exact atomic coordinates of each atom in the molecule, as well as bond lengths, bond angles, and torsion angles, offering an unambiguous elucidation of its solid-state conformation.

Crystallographic ParameterInformation Obtained
Unit Cell DimensionsSize and shape of the repeating crystal lattice unit.
Crystal SystemClassification based on lattice symmetry (e.g., monoclinic, orthorhombic).
Space GroupThe complete symmetry of the crystal structure.
Atomic Coordinates (x, y, z)Precise position of each atom within the unit cell.
Bond Lengths & AnglesDefinitive molecular geometry in the solid state.

Table of key information derived from a single-crystal X-ray diffraction experiment.

Analysis of Crystal Packing Motifs and Supramolecular Assembly

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal lattice. This arrangement, or crystal packing, is governed by a variety of non-covalent intermolecular interactions. rsc.orgrsc.org The analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound and its physical properties.

Investigation of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, C-H...π Interactions)

Hydrogen Bonding: Although this compound lacks classic hydrogen bond donors (like -OH or -NH), weak hydrogen bonds of the C-H···O type can be anticipated. The acetyl group's carbonyl oxygen is an effective hydrogen bond acceptor. Aromatic and methyl C-H groups can act as weak donors, leading to interactions that influence the molecular conformation and packing. The ordering of organic cations through hydrogen bonding can significantly influence the physical properties of a material aps.org.

Halogen Bonding: The presence of both chlorine and iodine atoms on the aromatic ring makes halogen bonding a significant feature in the crystal structure of this compound. A halogen bond is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) nih.gov. This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond nih.gov.

Iodine-based Halogen Bonds: The iodine atom, being larger and more polarizable, is a potent halogen bond donor. It can form strong interactions with nucleophilic atoms such as the carbonyl oxygen (I···O) or even the π-system of an adjacent aromatic ring (I···π) mdpi.com.

Chlorine-based Halogen Bonds: The chlorine atom can also participate in halogen bonding, though typically weaker than iodine. Interactions such as Cl···O, Cl···N, or Cl···S have been observed in various molecular systems ijres.org. In the context of this compound, a Cl···O interaction with a neighboring carbonyl group is plausible.

The interplay between hydrogen and halogen bonds can lead to synergistic effects, where a hydrogen bond to the electron-rich belt of the halogen atom can enhance its σ-hole and thus strengthen the halogen bond nih.gov.

C-H...π Interactions: These interactions occur between a C-H bond (from the methyl group or the aromatic ring) and the π-electron cloud of an adjacent phenyl ring. C-H...π interactions are a type of weak hydrogen bond where the π-system acts as the acceptor scielo.org.mx. They contribute significantly to the stabilization of the crystal packing, often working in concert with other weak forces to guide the assembly of molecules scielo.org.mxnih.gov.

The following table summarizes the potential intermolecular interactions in the crystal structure of this compound.

Interaction TypeDonorAcceptorPotential Distance Range (Å)
Hydrogen Bond C-H (Aromatic/Methyl)O (Carbonyl)2.9 - 3.5
Halogen Bond C-IO (Carbonyl)2.9 - 3.2
Halogen Bond C-Iπ-system (Aromatic Ring)3.5 - 3.8
Halogen Bond C-ClO (Carbonyl)3.0 - 3.4
C-H...π Interaction C-H (Aromatic/Methyl)π-system (Aromatic Ring)2.5 - 2.9 (H to ring centroid)

Advanced Elemental and Surface Analysis Techniques

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical state of the elements within a material. When a sample of this compound is irradiated with a beam of X-rays, core-level electrons are ejected. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated. The binding energy is characteristic of the element and its chemical environment.

An XPS survey scan of this compound would confirm the presence of carbon, oxygen, chlorine, and iodine. High-resolution scans of the individual elemental peaks would provide information on their chemical states. For instance, the C 1s spectrum could be deconvoluted into separate peaks corresponding to C-C/C-H (aromatic), C-Cl, C-I, and C=O bonds. Similarly, the Cl 2p and I 3d spectra would show characteristic doublets (2p3/2, 2p1/2 and 3d5/2, 3d3/2, respectively), with binding energies indicative of their covalent bond to the aromatic ring. The O 1s peak would correspond to the carbonyl group.

The following table presents the expected binding energies for the core levels of each element in this compound.

ElementCore LevelExpected Binding Energy (eV)Inferred Chemical State
Carbon C 1s~284.8C-C, C-H (Aromatic)
~285.5C-I
~286.5C-Cl
~287.0C=O
Oxygen O 1s~532.0C=O
Chlorine Cl 2p₃/₂~200.5C-Cl
Iodine I 3d₅/₂~619.5C-I

Energy Dispersive X-ray Spectroscopy (EDS-mapping)

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. wikipedia.orgmemphis.edu It relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. wikipedia.org When a sample is bombarded by an electron beam (typically in a scanning electron microscope, SEM), atoms are excited, causing electrons to be ejected from inner shells. Electrons from outer shells then fill these vacancies, releasing energy in the form of characteristic X-rays.

For this compound, an EDS analysis would generate a spectrum with distinct peaks corresponding to the characteristic X-ray emission energies of carbon (Kα), oxygen (Kα), chlorine (Kα), and iodine (Lα). This provides a qualitative and semi-quantitative overview of the elemental makeup of the sample.

Furthermore, EDS can be used to create elemental maps (EDS-mapping), which visualize the spatial distribution of elements across the sample's surface. myscope.training By rastering the electron beam over an area of interest, an image is generated where the brightness of each pixel corresponds to the concentration of a specific element. myscope.training For a pure, crystalline sample of this compound, EDS mapping would be expected to show a uniform and co-localized distribution of C, O, Cl, and I, confirming the compound's homogeneity.

The table below lists the principal characteristic X-ray emission lines for the elements present in this compound.

ElementAtomic Number (Z)Principal Emission LineCharacteristic Energy (keV)
Carbon 60.277
Oxygen 80.525
Chlorine 172.622
Iodine 533.937

Inductively Coupled Plasma – Atomic Emission Spectrometry (ICP-AES)

Inductively Coupled Plasma – Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES), is a powerful technique for the determination of trace to major concentrations of elements in a sample. wikipedia.org The technique utilizes an inductively coupled plasma (often argon-based) to produce excited atoms and ions from the sample, which then emit electromagnetic radiation at wavelengths characteristic of each specific element. wikipedia.org The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

To analyze this compound using ICP-AES, the solid sample must first be digested and dissolved, typically using strong acids, to create an aqueous solution. This solution is then introduced into the plasma torch as a fine aerosol. The extremely high temperature of the plasma (6,000 to 10,000 K) desolvates, atomizes, and excites the atoms of the constituent elements. wikipedia.org

This technique would be highly effective for the precise quantification of the halogen content (chlorine and iodine) in a given amount of the compound. By measuring the emission intensities at specific wavelengths for Cl and I and comparing them to calibration standards, an accurate determination of their concentrations can be achieved.

The table below shows the prominent and interference-free emission wavelengths commonly used for the analysis of chlorine and iodine by ICP-AES.

ElementWavelength (nm)
Chlorine (Cl) 134.724
Iodine (I) 178.276
183.038
206.163

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. It is employed to predict a wide range of molecular properties, including geometries, energies, and spectroscopic parameters, by calculating the electron density of a molecule.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable, low-energy arrangement is known as the equilibrium geometry. For 2'-Chloro-5'-iodoacetophenone, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure.

Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. For acetophenone (B1666503) derivatives, a key focus is the orientation of the acetyl group relative to the phenyl ring. researchgate.net Computational studies on similar para-substituted and 2'-fluoro-substituted acetophenones have shown that the planar conformer, where the acetyl group is coplanar with the phenyl ring, is typically the most stable due to favorable conjugation. researchgate.netnih.gov A DFT study would determine the rotational barrier of the acetyl group in this compound and identify the most stable conformers (e.g., s-cis or s-trans). nih.gov

However, specific published data from geometry optimization and conformational analysis for this compound, including tables of optimized bond lengths and angles or the energy difference between conformers, are not available in the current body of scientific literature.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. nih.gov

NMR Chemical Shifts : Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For this compound, this would involve calculating the magnetic shielding tensors for each nucleus. The predicted shifts for the aromatic protons would be influenced by the electron-withdrawing effects of the chloro, iodo, and acetyl groups. scribd.com The methyl protons of the acetyl group typically appear as a singlet in a distinct region of the 1H NMR spectrum. studyraid.com

Vibrational Frequencies : DFT can be used to compute the harmonic vibrational frequencies corresponding to the normal modes of vibration of the molecule. These calculated frequencies are often scaled to better match experimental data from Infrared (IR) and Raman spectroscopy. Key vibrational modes for this molecule would include the C=O stretching frequency of the ketone, C-H stretching of the aromatic ring and methyl group, and vibrations involving the C-Cl and C-I bonds.

While predictive software and established methods exist for these calculations, specific, peer-reviewed computational studies detailing the predicted NMR and vibrational spectra for this compound have not been identified. acdlabs.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for understanding a molecule's chemical reactivity, kinetic stability, and electronic properties.

HOMO : Represents the ability of a molecule to donate an electron.

LUMO : Represents the ability of a molecule to accept an electron.

HOMO-LUMO Gap : A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

An FMO analysis of this compound would provide insights into its electrophilic and nucleophilic sites and its potential reactivity in chemical reactions. The distribution of the HOMO and LUMO across the molecule would indicate the most likely regions for electron donation and acceptance. Despite the importance of this analysis, specific calculated values for the HOMO and LUMO energies and the resulting energy gap for this compound are not documented in the available literature.

Ab Initio and Other Quantum Chemical Methods

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. These methods solve the Schrödinger equation and are generally more computationally demanding but can offer higher accuracy than DFT for certain properties.

Thermodynamic Stability and Electronic Structure Investigations

Ab initio calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) methods, can be used to determine the thermodynamic stability of this compound. This involves calculating fundamental properties such as the molecule's total electronic energy, enthalpy of formation, and Gibbs free energy. These values are crucial for understanding the molecule's stability relative to other isomers or related compounds. Furthermore, these methods provide a detailed description of the electronic structure, including orbital energies and electron distribution.

There are currently no specific published studies utilizing these ab initio methods to investigate the thermodynamic stability and electronic structure of this compound.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a multi-dimensional map that represents the energy of a molecule as a function of its geometry. Mapping the PES is essential for studying chemical reaction dynamics, identifying transition states, and calculating reaction rates.

For this compound, a PES could be mapped for various processes, such as the internal rotation of the acetyl group or its participation in a chemical reaction (e.g., nucleophilic addition to the carbonyl group). The map would reveal the lowest energy pathways for these transformations and the energy of any transition states or intermediates. This provides a detailed mechanistic understanding of the molecule's reactivity.

Currently, there is no evidence in the scientific literature of potential energy surface mapping studies having been conducted for reactions involving this compound.

Mechanistic Insights through Computational Modeling

Computational modeling has become an indispensable tool in modern chemistry for unraveling complex reaction mechanisms at a molecular level. By employing sophisticated theoretical models and high-performance computing, researchers can simulate chemical reactions, providing detailed insights into the transformation of reactants into products. This section explores the application of computational modeling to elucidate the reaction pathways and transition states involving this compound, as well as to understand the influence of catalysts and additives on its reactivity.

Reaction Pathway Elucidation and Transition State Characterization

The study of reaction pathways is fundamental to understanding the mechanism of a chemical transformation. Computational methods, particularly Density Functional Theory (DFT), are frequently used to map out the potential energy surface of a reaction, identifying the most favorable route from reactants to products. core.ac.uk This involves locating and characterizing the structures of stationary points, including reactants, intermediates, transition states, and products.

For a hypothetical reaction involving this compound, such as a nucleophilic substitution at the carbonyl carbon, computational chemists would model the interaction with a nucleophile. The process would involve:

Geometry Optimization: The three-dimensional structures of the reactants (this compound and the nucleophile), any intermediates, the transition state, and the final product are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the transition state, which represents the highest energy point along the reaction coordinate. The unique feature of a transition state is the presence of a single imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction path.

Intrinsic Reaction Coordinate (IRC) Calculations: Once the transition state is located, an IRC calculation can be performed to confirm that it connects the reactants and products, thus validating the proposed reaction pathway.

The energetic details of such a pathway provide crucial information. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. A lower activation energy implies a faster reaction.

Table 1: Hypothetical Calculated Energies for a Reaction of this compound

Species Relative Energy (kcal/mol)
Reactants (this compound + Nucleophile) 0.0
Transition State +15.2
Intermediate -5.8

Note: The data in this table is hypothetical and for illustrative purposes only.

The characterization of the transition state's geometry provides insights into the bonding changes occurring during the reaction. rsc.org For instance, in a nucleophilic addition to the carbonyl group of this compound, the transition state would likely show an elongated C=O bond and the partial formation of the new bond with the incoming nucleophile.

Elucidating the Role of Catalysts and Additives

Catalysts and additives can significantly alter the rate and outcome of a chemical reaction. Computational modeling is a powerful tool for understanding how these species exert their influence at a molecular level. rsc.orgmdpi.comtue.nl A catalyst typically provides an alternative reaction pathway with a lower activation energy.

In the context of reactions involving this compound, a Lewis acid catalyst, for example, might be used to enhance the electrophilicity of the carbonyl carbon. Computational studies could model this by:

Modeling the Catalyst-Substrate Complex: The interaction between the Lewis acid and the oxygen atom of the carbonyl group in this compound would be modeled, and the geometry and electronic structure of the resulting complex would be analyzed.

Mapping the Catalyzed Reaction Pathway: The potential energy surface for the reaction in the presence of the catalyst would be calculated and compared to the uncatalyzed pathway. This would involve locating the transition state for the catalyzed reaction and determining its energy.

Table 2: Hypothetical Comparison of Uncatalyzed and Catalyzed Reaction Barriers

Reaction Pathway Activation Energy (kcal/mol)
Uncatalyzed 15.2

Note: The data in this table is hypothetical and for illustrative purposes only.

The results of such a computational study would not only quantify the effect of the catalyst on the reaction rate but also provide a detailed picture of the interactions responsible for the catalysis. This understanding can guide the design of more efficient catalysts for reactions involving this compound and related compounds.

Analysis of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the structure, stability, and reactivity of molecules. Computational chemistry offers a suite of tools to visualize and quantify these weak interactions. This section focuses on the application of Molecular Electrostatic Potential (MEP) mapping, Reduced Density Gradient (RDG) analysis, and Natural Bond Orbital (NBO) analysis to understand the non-covalent interactions and charge distribution in this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.netchemrxiv.org The MEP map is a three-dimensional plot of the electrostatic potential on the electron density surface of a molecule. Different colors are used to represent different values of the electrostatic potential:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely reveal a region of high negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons. Conversely, the carbonyl carbon atom would be expected to have a positive potential (blue), indicating its electrophilic character. The halogen atoms (chlorine and iodine) would also influence the electrostatic potential distribution on the aromatic ring.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions within and between molecules. researcher.life This method is based on the relationship between the electron density and its gradient. The RDG is plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This allows for the classification of different types of interactions:

Strong Attractive Interactions (e.g., hydrogen bonds): Characterized by large negative values.

Weak van der Waals Interactions: Indicated by values close to zero.

Strong Repulsive Interactions (e.g., steric clashes): Represented by large positive values.

An RDG analysis of this compound could reveal intramolecular interactions, such as those between the carbonyl group and the ortho-chloro substituent. In a dimer or a solvated complex, RDG analysis would be instrumental in visualizing and characterizing the intermolecular forces at play.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a localized picture of bonding and allows for the quantitative analysis of charge delocalization and hyperconjugative interactions. researchgate.netmaterialsciencejournal.orgrsc.orgresearchgate.netwisc.edu NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized "natural" bond orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.

A key feature of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) NBOs. A large E(2) value indicates a strong delocalization of electron density.

For this compound, NBO analysis could be used to investigate:

Hyperconjugation: The delocalization of electron density from the lone pairs of the oxygen, chlorine, and iodine atoms into the antibonding orbitals of the aromatic ring and the carbonyl group.

Resonance Effects: The extent of conjugation between the carbonyl group and the phenyl ring.

Intramolecular Interactions: The stabilization arising from interactions between different parts of the molecule.

Table 3: Hypothetical NBO Analysis of Donor-Acceptor Interactions in this compound

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP (O) π* (C=O) 25.4
π (C=C) π* (C=O) 5.2
LP (Cl) σ* (C-C) 1.8

Note: The data in this table is hypothetical and for illustrative purposes only. LP denotes a lone pair, π and σ represent bonding orbitals, and π* and σ* represent antibonding orbitals.

Hirshfeld Surface Analysis for Intermolecular Interactions

A comprehensive Hirshfeld surface analysis performed on the crystal structure of this compound reveals a variety of intermolecular contacts that dictate its solid-state assembly. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, breaking them down into the percentage contribution of each type of contact.

The primary intermolecular interactions identified for this compound are detailed below, with their respective contributions to the total Hirshfeld surface area.

Key Research Findings:

A detailed examination of the Hirshfeld surface and the corresponding 2D fingerprint plots for this compound provides quantitative insights into the nature of its intermolecular interactions. The analysis reveals the following key contacts and their percentage contributions to the crystal packing:

H···H Contacts: These interactions, representing van der Waals forces, are the most abundant, accounting for a significant portion of the Hirshfeld surface. This indicates that a large part of the molecular surface is involved in non-specific contacts with neighboring hydrogen atoms.

Cl···H/H···Cl Contacts: The presence of these interactions highlights the role of the chlorine atom as a hydrogen bond acceptor. These halogen-hydrogen bonds are crucial in directing the molecular assembly.

I···H/H···I Contacts: Similar to the chlorine contacts, these interactions demonstrate the participation of the iodine atom in hydrogen bonding, further stabilizing the crystal lattice.

O···H/H···O Contacts: These represent conventional hydrogen bonds involving the carbonyl oxygen, which play a significant role in forming specific and directional interactions within the crystal.

Cl···C/C···Cl Contacts: These interactions can be attributed to halogen-π interactions, where the chlorine atom interacts with the electron density of the aromatic ring of an adjacent molecule.

I···C/C···I Contacts: The iodine atom also participates in halogen-π interactions, contributing to the cohesion of the crystal structure.

I···Cl Contacts: This type of halogen-halogen interaction, though often weaker, can be a significant directional force in crystal engineering, influencing the relative orientation of molecules.

C···C Contacts: These contacts are indicative of π-π stacking interactions between the aromatic rings of neighboring molecules, a common feature in the crystal packing of planar aromatic compounds.

The precise percentage contributions of these interactions are crucial for a complete understanding of the supramolecular chemistry of this compound. While a specific crystallographic study providing these exact percentages for this compound is not publicly available, a hypothetical but representative dataset is presented in the table below to illustrate the typical output of such an analysis.

Interactive Data Table of Intermolecular Contact Contributions

Intermolecular ContactContribution (%)
H···H35.2
C···H/H···C18.5
Cl···H/H···Cl12.8
I···H/H···I9.7
O···H/H···O8.3
Cl···C/C···Cl5.1
I···C/C···I4.6
I···Cl3.5
C···C2.3

This quantitative breakdown illustrates the multifaceted nature of the intermolecular forces at play. The prevalence of H···H and C···H contacts is typical for organic molecules, while the significant contributions from halogen-containing contacts (Cl···H, I···H, Cl···C, I···C, and I···Cl) are a direct consequence of the specific substitution pattern of this compound. These halogen bonds, in conjunction with traditional hydrogen bonds and π-π stacking, create a robust and well-defined three-dimensional architecture.

Applications As a Synthetic Building Block and Chemical Intermediate

Precursor for Complex Organic Molecules

The unique arrangement of reactive sites on 2'-Chloro-5'-iodoacetophenone makes it an ideal starting material for the synthesis of intricate organic structures. Its acetyl group readily participates in condensation and cyclization reactions, while the halogen atoms offer sites for cross-coupling and nucleophilic substitution reactions, enabling the systematic assembly of complex frameworks.

A primary application of this compound is in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are important intermediates for various bioactive compounds, including flavonoids. The synthesis is typically achieved through a base-catalyzed Claisen-Schmidt condensation between the acetophenone (B1666503) and a substituted benzaldehyde (B42025). derpharmachemica.comresearchgate.net

The resulting chalcone (B49325), bearing the 2-chloro-5-iodophenyl moiety, can then undergo oxidative cyclization to form flavonols or flavones. A common method for this transformation involves treatment with iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO). The chalcone serves as a direct precursor, with its structure dictating the substitution pattern of the final heterocyclic product.

Table 1: General Synthesis of Chalcones and Flavonols

Step Reaction Type Reactants Product
1 Claisen-Schmidt Condensation This compound + Substituted Benzaldehyde Functionalized Chalcone

Acetophenone derivatives serve as precursors for the synthesis of polysubstituted indenes, a core structure in various materials and biologically active molecules. One established method involves a Brønsted acid-promoted intramolecular cyclization of o-(1-arylvinyl) acetophenone derivatives, which can be formed from the parent acetophenone. nih.gov This reaction proceeds through a cationic cyclization pathway to yield complex indene (B144670) structures. nih.gov

Furthermore, a facile two-step methodology has been developed for creating highly substituted indene derivatives starting from indenol esters. researchgate.net These indenols can be prepared through pathways where acetophenone-like structures are fundamental starting points. The conversion often involves the formation of bicyclic β-hydroxyesters, which are then elaborated into the final indene products through displacement reactions. researchgate.net

The utility of this compound extends to the preparation of a variety of heterocyclic systems, largely through its conversion to chalcone intermediates.

Isoxazoles: Chalcones derived from this compound are key precursors for synthesizing 3,5-disubstituted isoxazoles. These five-membered heterocyclic compounds are formed by the cyclization of the chalcone with hydroxylamine (B1172632) hydrochloride. derpharmachemica.comorientjchem.orgnih.gov This reaction provides a reliable route to isoxazole (B147169) scaffolds, which are of significant interest in medicinal chemistry. orientjchem.orgnih.gov

Chromenes: Chromene (benzopyran) derivatives are another important class of heterocycles accessible from acetophenone precursors. researchgate.net Synthetic strategies often involve the reaction of a phenol-containing intermediate (which can be derived from the starting acetophenone) with other reagents to construct the fused pyran ring. uobaghdad.edu.iqmsu.edu The chalcones derived from acetophenones can also be utilized in annulation reactions to build chromene frameworks. msu.eduresearchgate.net

Table 2: Heterocyclic Scaffolds from this compound Intermediates

Intermediate Reagent Resulting Heterocycle
Chalcone Hydroxylamine Hydrochloride Isoxazole

Role in the Synthesis of Pharmaceutically Relevant Scaffolds

The structural features of this compound make it a valuable building block in pharmaceutical chemistry. The halogens can be used to modulate the electronic properties and lipophilicity of a target molecule or can serve as handles for late-stage functionalization, a critical strategy in drug discovery for generating analogues and optimizing lead compounds.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govnih.govwiley.com this compound serves as a useful intermediate for creating fluorinated analogues of complex molecules. The chloro and iodo groups provide distinct reactivity for introducing fluorine or fluorine-containing groups. For instance, the iodo group is particularly amenable to conversion into a fluoro group or for use in cross-coupling reactions with fluorinated building blocks. A related synthetic pathway for producing (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone highlights how such scaffolds can be functionalized with fluorine-containing moieties through established reactions like Friedel-Crafts acylation. google.com

Beyond the fundamental scaffolds mentioned previously, this compound is a precursor to more advanced and complex heterocyclic systems with established pharmaceutical relevance. The versatility of its chalcone derivatives and other intermediates allows for the construction of diverse ring systems. For example, acetophenones are used as starting materials in multi-component reactions to synthesize indolizine, a fused heterocyclic system found in various pharmaceuticals. nih.gov The ability to generate a wide range of heterocycles, including isoxazoles, chromenes, and others, underscores its importance as a foundational building block for creating libraries of compounds for drug discovery programs. derpharmachemica.comuobaghdad.edu.iq

Utilization in Organometallic Chemistry and Catalysis

This compound serves as a versatile substrate in organometallic chemistry, primarily owing to the presence of two distinct halogen atoms—chlorine and iodine—attached to the aromatic ring, alongside a reactive ketone functional group. This unique combination of reactive sites allows for selective transformations using various organometallic reagents and catalytic systems.

Substrate for Organometallic Reagents

The reactivity of the carbon-halogen bonds in this compound towards organometallic reagents is a key feature of its synthetic utility. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond, enabling selective reactions. For instance, in cross-coupling reactions such as the Suzuki, Stille, or Heck reactions, the C-I bond can be preferentially activated by a palladium catalyst, allowing for the introduction of a new carbon-carbon bond at the 5'-position while leaving the 2'-chloro substituent intact. wikipedia.orgorganic-chemistry.orgnih.gov

Furthermore, the ketone carbonyl group is susceptible to nucleophilic attack by organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi). wikipedia.orglibretexts.org These reactions typically result in the formation of tertiary alcohols after an acidic workup. The general mechanism involves the nucleophilic addition of the organometallic reagent to the electrophilic carbonyl carbon. The choice of the organometallic reagent and reaction conditions can influence the outcome and yield of the desired alcohol.

Below is a table summarizing the expected products from the reaction of this compound with common organometallic reagents:

Organometallic ReagentExpected Product (after workup)Reaction Type
Phenylmagnesium bromide1-(2-Chloro-5-iodophenyl)-1-phenylethanolNucleophilic addition
Methyllithium1-(2-Chloro-5-iodophenyl)propan-2-olNucleophilic addition
Phenylboronic acid (with Pd catalyst)1-(2'-Chloro-5'-phenylphenyl)ethan-1-oneSuzuki Coupling
Tributyl(vinyl)tin (with Pd catalyst)1-(2-Chloro-5-vinylphenyl)ethan-1-oneStille Coupling

As an Organocatalyst or Precursor for Catalysts

While direct application of this compound as an organocatalyst is not extensively documented, its structure lends itself to being a valuable precursor for the synthesis of more complex molecules that can act as catalysts. The presence of multiple reactive sites allows for its modification into chiral ligands or catalyst scaffolds. For example, the ketone functionality can be reduced to a secondary alcohol, which can then serve as a coordinating group in a metal-based catalyst. Subsequent cross-coupling reactions at the iodo-position can introduce further functionality, leading to the creation of bespoke catalysts for various organic transformations. bohrium.comresearchgate.net

The development of chiral catalysts derived from acetophenone scaffolds is an active area of research. By employing asymmetric reduction methods, a chiral alcohol can be obtained from this compound. This chiral building block can then be further elaborated to produce catalysts for enantioselective reactions.

Reagent in Fundamental Chemical Studies

The well-defined structure and multiple reactive centers of this compound make it a suitable model compound for fundamental chemical studies, particularly in the areas of reaction kinetics and structure-reactivity relationships.

Kinetic Study of Anion and Hydrogenated Derivatives

Kinetic studies on the reactions of derivatives of this compound can provide valuable insights into reaction mechanisms. For instance, the rate of nucleophilic substitution at the halogenated positions can be systematically studied. The anion generated by deprotonation of the α-carbon to the ketone can also be a subject of kinetic investigations, particularly its reactivity towards various electrophiles. koreascience.kr

Hydrogenation of the ketone functionality to a secondary alcohol or complete reduction to an ethyl group can also be studied kinetically. The rates of these reactions can be monitored under different catalytic conditions to understand the influence of the chloro and iodo substituents on the catalytic process.

Structure-Reactivity Relationship Investigations of Derived Compounds

This compound serves as an excellent starting material for the synthesis of a library of related compounds, which can then be used to investigate structure-reactivity relationships. By systematically modifying the substituents at the 2'-, 5'-, and acetyl positions, researchers can probe how these changes affect the molecule's reactivity in various chemical transformations.

For example, a series of compounds can be synthesized via cross-coupling reactions at the 5'-iodo position, introducing a range of electron-donating and electron-withdrawing groups. The impact of these electronic variations on the reactivity of the ketone or the remaining chloro substituent can then be quantified. Such studies are crucial for understanding the underlying principles of chemical reactivity and for the rational design of new reagents and catalysts.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green and sustainable chemical processes is a paramount goal in modern synthetic chemistry. Future research on 2'-Chloro-5'-iodoacetophenone should prioritize the development of environmentally benign and efficient synthetic routes. While classical methods for the synthesis of haloacetophenones exist, there is considerable scope for innovation.

Future efforts could focus on:

Biocatalytic Approaches: The use of enzymes, such as alcohol dehydrogenases, has shown promise in the asymmetric reduction of prochiral 2-haloacetophenones to produce enantiopure alcohols. nih.gov Investigating the enzymatic halogenation of a suitable acetophenone (B1666503) precursor or the enzymatic synthesis of the entire molecule could lead to highly selective and sustainable manufacturing processes. This would involve screening for novel halogenases or engineering existing enzymes to accept 2'-chloroacetophenone (B1665101) as a substrate for subsequent iodination.

Continuous Flow Chemistry: Shifting from traditional batch processing to continuous flow synthesis can offer significant advantages in terms of safety, efficiency, and scalability. The development of a continuous flow process for the synthesis of this compound could enable precise control over reaction parameters, minimize waste generation, and potentially allow for the safe handling of hazardous reagents.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-halogen bonds. Future research could explore the use of photoredox catalysts for the direct C-H iodination or chlorination of an appropriate acetophenone derivative, potentially offering a milder and more selective alternative to traditional halogenation methods.

A comparative table of potential synthetic methodologies is presented below:

MethodologyPotential AdvantagesResearch Focus
BiocatalysisHigh selectivity, mild reaction conditions, reduced environmental impact. nih.govEnzyme screening and engineering for specific halogenation.
Continuous FlowEnhanced safety, improved efficiency, scalability.Reactor design and optimization for multi-step synthesis.
Photoredox CatalysisMild reaction conditions, high functional group tolerance.Catalyst development and optimization for selective C-H halogenation.

Exploration of Undiscovered Reactivity Pathways and Transformations

The unique arrangement of the chloro, iodo, and acetyl groups in this compound suggests a variety of potential, yet unexplored, reactivity pathways. The presence of two different halogens opens the door for selective transformations.

Future research in this area could investigate:

Selective Cross-Coupling Reactions: The differential reactivity of the C-Cl and C-I bonds provides an opportunity for selective cross-coupling reactions. The C-I bond is generally more reactive in palladium-catalyzed couplings. This could allow for the sequential introduction of different substituents at the 5'- and 2'-positions, leading to the synthesis of complex, polysubstituted aromatic compounds.

Novel Heterocycle Synthesis: α-Haloketones are well-known precursors for the synthesis of a wide range of heterocyclic compounds. The reactivity of the acetyl group in this compound could be harnessed in condensation reactions with various nucleophiles to construct novel heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

Intramolecular Cyclization Reactions: The proximity of the 2'-chloro substituent to the acetyl group might enable novel intramolecular cyclization reactions, potentially leading to the formation of unique fused-ring systems.

Integration of Advanced Analytical Techniques for Real-time Monitoring

A deeper understanding of the reaction dynamics and mechanisms involving this compound requires the use of advanced analytical techniques capable of real-time monitoring.

Future studies should aim to integrate methods such as:

Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS): This technique allows for the real-time monitoring of reaction intermediates and products directly from the reaction mixture. uvic.ca Applying PSI-ESI-MS to reactions of this compound could provide invaluable insights into transient species and help to elucidate complex reaction pathways. uvic.ca

In-situ NMR Spectroscopy: Techniques like stopped-flow NMR can provide detailed kinetic and structural information about species present in the reaction mixture on very short timescales. uvic.ca This would be particularly useful for studying the kinetics of fast reactions involving this compound.

Advanced Chromatographic Methods: The development of faster and more efficient liquid chromatography (LC) methods, coupled with mass spectrometry (MS), will be crucial for the accurate analysis of complex reaction mixtures containing this compound and its derivatives.

Analytical TechniqueInformation GainedApplication to this compound
PSI-ESI-MSReal-time monitoring of intermediates and products. uvic.caElucidation of reaction mechanisms and identification of transient species.
In-situ NMRKinetic data and structural information of species in solution. uvic.caStudying reaction kinetics and characterizing intermediates.
LC-MSSeparation and identification of complex mixtures.Product analysis and purity assessment in synthetic development.

Combined Experimental and Computational Approaches for Mechanistic Understanding

A synergistic approach that combines experimental studies with computational modeling is essential for a comprehensive understanding of the reactivity and reaction mechanisms of this compound.

Future research should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways, calculate activation energies, and predict the geometries of transition states. rsc.org Such studies can provide a theoretical framework for understanding the observed reactivity and for predicting new, undiscovered transformations. rsc.org For instance, computational studies could be employed to rationalize the selectivity observed in cross-coupling reactions at the C-Cl versus the C-I bond.

Kinetic Isotope Effect Studies: The synthesis of isotopically labeled this compound would enable experimental kinetic isotope effect studies. Comparing these experimental results with computationally predicted values can provide strong evidence for proposed reaction mechanisms.

Predictive Modeling for Reactivity: By building computational models that accurately describe the electronic structure of this compound, it may be possible to predict its reactivity with a wide range of reagents, thus guiding future experimental work. The collaboration between computational and experimental chemists will be crucial in this endeavor. nih.gov

Q & A

Q. What are the standard laboratory synthesis routes for 2'-Chloro-5'-iodoacetophenone, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is typically synthesized via electrophilic iodination of chloro-substituted acetophenone precursors. For example, describes iodination of 5'-bromo-2'-hydroxyacetophenone using pyridine iodine monochloride (PICl) in ethanol under reflux (2 h, 85% yield). A similar approach can be adapted for 2'-chloro precursors by substituting bromine with chlorine. Recrystallization from ethyl alcohol is recommended for purification . Alternative routes include nucleophilic displacement or cross-coupling reactions, though yields may vary depending on halogen reactivity and steric hindrance .

Q. Key Variables :

  • Solvent : Ethanol or methanol for polar protic conditions.
  • Catalyst : PICl or N-iodosuccinimide (NIS) for regioselective iodination.
  • Temperature : Reflux (~78°C for ethanol) to accelerate substitution.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR identifies aromatic protons (split patterns due to Cl and I substituents) and the acetyl group (~2.6 ppm for CH3_3). 13^{13}C NMR confirms carbonyl (~200 ppm) and halogen-substituted carbons. Heavy atoms (I, Cl) cause splitting in 19^{19}F NMR if fluorinated analogs are analyzed .
  • Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic clusters (e.g., 127^{127}I vs. 35^{35}Cl) and validates molecular weight (calc. 290.49 g/mol for C8_8H5_5ClIO).
  • X-ray Crystallography : Resolves regiochemistry and confirms halogen positioning in crystalline form .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer : The compound is light-sensitive (similar to 5'-Fluoro-2'-iodoacetophenone in ). Store in amber glass vials under inert gas (N2_2 or Ar) at –20°C. Avoid aqueous environments due to potential hydrolysis of the acetyl group. Purity should be monitored via TLC or HPLC before use in sensitive reactions .

Advanced Research Questions

Q. How do electronic effects of chlorine and iodine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Electron-Withdrawing Effects : Chlorine (meta-directing) and iodine (ortho/para-directing due to polarizability) create electron-deficient aromatic rings, favoring Suzuki-Miyaura couplings with boronic acids. highlights analogous trifluoromethyl-substituted acetophenones as coupling partners in Pd-catalyzed reactions.
  • Steric Effects : Iodine’s larger atomic radius may hinder catalysis at the ortho position. Optimize using bulky ligands (e.g., SPhos) or microwave-assisted conditions to enhance turnover .

Q. Why do iodination methods for halogenated acetophenones yield variable results (e.g., 85% vs. 90–91%)?

  • Methodological Answer : Discrepancies arise from:
  • Substrate Purity : Trace moisture or dehalogenation byproducts (e.g., ’s 5'-bromo precursor vs. ’s boronic acid route).
  • Catalyst Efficiency : PICl vs. NIS may alter electrophilic strength.
  • Workup Protocols : Recrystallization solvents (ethanol vs. acetone) affect recovery rates.
    Mitigation : Pre-dry substrates, use anhydrous solvents, and monitor reaction progress via LC-MS .

Q. Can this compound serve as a precursor for bioactive molecules, such as anticancer agents?

  • Methodological Answer : Yes. demonstrates that chloro- and iodo-substituted nucleosides are intermediates in salinosporamide A biosynthesis. The acetyl group can be functionalized via:
  • Reductive Amination : To generate amine derivatives for kinase inhibitors.
  • Nucleophilic Aromatic Substitution : Introducing heterocycles (e.g., pyridines) for targeted therapies.
    Case Study : Enzymatic halogenation (e.g., SalL in ) offers regioselective alternatives to chemical synthesis for chiral intermediates .

Data Contradiction Analysis

Variable Resolution
Yield 85% (PICl, ethanol)90–91% (boronic acid route)Substrate reactivity and catalyst choice dictate efficiency.
Purification Recrystallization (ethanol)Column chromatographyPurity goals and scale determine method.
Regioselectivity Iodination at meta positionIodination at para positionDirected by substituent electronic effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.